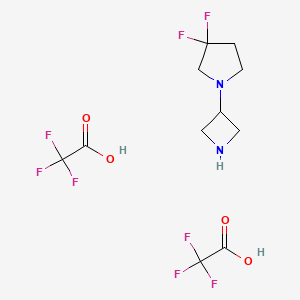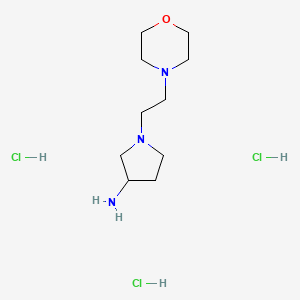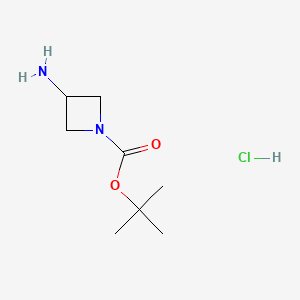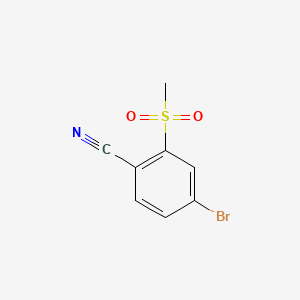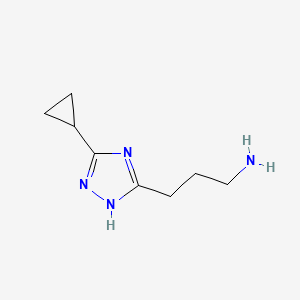
3,5,7-Trimethoxy-1(3H)-isobenzofuranone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-Trimethoxy-1(3H)-isobenzofuranone is an organic compound with a complex structure that includes three methoxy groups attached to a benzofuranone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethoxy-1(3H)-isobenzofuranone typically involves the methoxylation of a suitable precursor. One common method involves the reaction of a benzofuranone derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving purification and crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,5,7-Trimethoxy-1(3H)-isobenzofuranone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
科学的研究の応用
3,5,7-Trimethoxy-1(3H)-isobenzofuranone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5,7-Trimethoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3,5,7-Trimethoxy-1,4-phenanthrenequinone: A structurally related compound with similar methoxy groups but a different core structure.
3,5,7-Trimethoxyflavone: Another compound with methoxy groups, but with a flavone core.
Uniqueness
3,5,7-Trimethoxy-1(3H)-isobenzofuranone is unique due to its specific benzofuranone core structure and the positioning of the methoxy groups
特性
CAS番号 |
10513-51-6 |
|---|---|
分子式 |
C11H12O5 |
分子量 |
224.212 |
IUPAC名 |
3,5,7-trimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H12O5/c1-13-6-4-7-9(8(5-6)14-2)10(12)16-11(7)15-3/h4-5,11H,1-3H3 |
InChIキー |
CZNYBUZEEYZAKA-UHFFFAOYSA-N |
SMILES |
COC1C2=CC(=CC(=C2C(=O)O1)OC)OC |
同義語 |
Phthalide, 3,5,7-trimethoxy- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


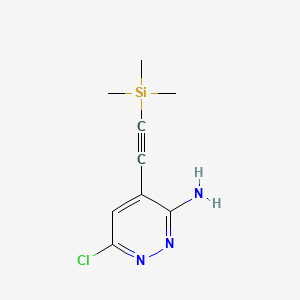

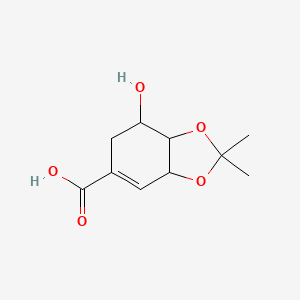

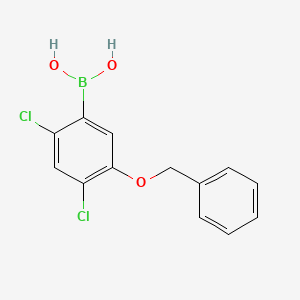
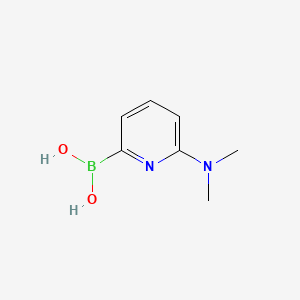
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)
